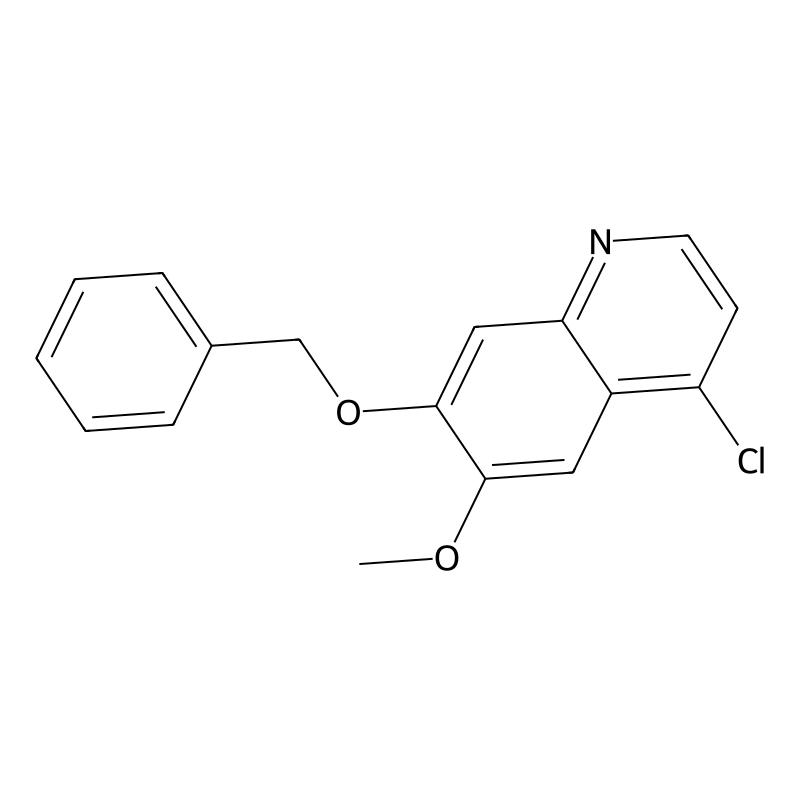7-(Benzyloxy)-4-chloro-6-methoxyquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tyrosine Kinase Inhibition
The presence of a methoxy group and a chlorine atom on the quinoline ring suggests a potential similarity to known tyrosine kinase inhibitors. Tyrosine kinases are enzymes involved in various cellular processes, and their inhibition has been linked to the treatment of various diseases, including cancer . Further research is needed to confirm the inhibitory activity of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline against specific tyrosine kinases.
Antibacterial Activity
Certain quinoline derivatives have been shown to exhibit antibacterial activity . The presence of a chlorine atom, often associated with increased lipophilicity, might contribute to potential antibacterial properties. However, dedicated studies are required to investigate the specific activity of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline against various bacterial strains.
7-(Benzyloxy)-4-chloro-6-methoxyquinoline is an organic compound characterized by its unique quinoline structure, featuring a benzyloxy group at the 7-position, a chlorine atom at the 4-position, and a methoxy group at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 303.75 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may enhance biological activity.
There is no current information available regarding a specific mechanism of action for 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. However, quinoline derivatives have been explored for various biological activities, including acting as tyrosine kinase inhibitors []. Tyrosine kinases are enzymes involved in cell signaling pathways, and their inhibition can have potential implications in cancer research.
Due to the lack of specific information on 7-(Benzyloxy)-4-chloro-6-methoxyquinoline, it is advisable to handle it with caution and assume it may possess similar hazards to other substituted quinolines. These can include:
The chemical reactivity of 7-(benzyloxy)-4-chloro-6-methoxyquinoline can be attributed to the presence of functional groups that allow for various reactions:
- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
- Oxidation: The methoxy group can potentially be oxidized under certain conditions, leading to the formation of corresponding aldehydes or acids.
- Free Radical Reactions: The benzylic position may participate in free radical bromination or other radical-mediated transformations, which can modify the compound's structure.
Research indicates that compounds similar to 7-(benzyloxy)-4-chloro-6-methoxyquinoline may exhibit significant biological activities:
- Antibacterial Properties: Studies have shown that derivatives of quinoline compounds possess antibacterial activity against various pathogens, suggesting potential therapeutic uses in treating infections.
- Antioxidant Effects: Quinoline derivatives are also known for their antioxidant properties, which could contribute to neuroprotective effects.
- Cholinesterase Inhibition: Similar compounds have been investigated for their ability to inhibit cholinesterases, which are important targets in the treatment of Alzheimer's disease.
Several synthesis methods have been reported for 7-(benzyloxy)-4-chloro-6-methoxyquinoline and its derivatives:
- Traditional Synthesis: The compound can be synthesized through multi-step reactions involving starting materials like 4-chloro-6-methoxyquinoline and benzyl alcohol under acidic conditions.
- Microwave-Assisted Synthesis: Innovative methods such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times. This method has shown promise in synthesizing similar quinoline derivatives efficiently .
- Novel Techniques: Recent studies focus on novel synthetic pathways that improve yield and purity, including the use of phosphite reagents in the reaction process.
7-(Benzyloxy)-4-chloro-6-methoxyquinoline has potential applications in several fields:
- Pharmaceuticals: Its biological activity makes it a candidate for developing new antibacterial or neuroprotective drugs.
- Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
- Material Science: Due to its unique chemical properties, it may find applications in developing advanced materials.
Interaction studies are crucial for understanding how 7-(benzyloxy)-4-chloro-6-methoxyquinoline behaves in biological systems:
- Enzyme Interaction: Research indicates that similar compounds interact with cholinesterases and monoamine oxidase B, influencing neurotransmitter metabolism and potentially affecting cognitive functions.
- Pharmacokinetics: Studies on related compounds suggest variable absorption and distribution profiles, with metabolism primarily occurring in the liver. These factors are critical for assessing therapeutic efficacy and safety.
Similar Compounds
Several compounds share structural similarities with 7-(benzyloxy)-4-chloro-6-methoxyquinoline. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 4-Chloroquinoline | Lacks benzyloxy and methoxy groups; simpler structure. |
| 6-Methoxyquinoline | Similar core structure but without chlorine substitution. |
| 7-Hydroxy-4-chloroquinoline | Contains hydroxyl group instead of benzyloxy; potential for different reactivity. |
| Ethyl 7-(benzyloxy)-4-chloroquinoline | Ethyl ester derivative; may exhibit different solubility properties. |
Uniqueness
7-(Benzyloxy)-4-chloro-6-methoxyquinoline stands out due to its specific combination of functional groups that enhance its biological activity while providing unique reactivity patterns not found in simpler analogs. This makes it a subject of interest for further research in medicinal chemistry and pharmacology.








